tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO3/c1-8(2,3)16-7(15)13-6(5-14)4-9(10,11)12/h5-6H,4H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUJVJSJPNDFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056467-83-4 | |
| Record name | tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate is a fluorinated carbamate derivative with the molecular formula C9H14F3NO3 and molecular weight 241.21 g/mol. The presence of the trifluoromethyl group at the terminal position of the butanone moiety significantly influences the compound’s reactivity and physicochemical properties. The key synthetic challenge lies in the selective introduction of the trifluoromethyl ketone functionality while maintaining the integrity of the carbamate protecting group (tert-butyl carbamate).
General Synthetic Route
The synthesis typically involves the reaction of a suitable carbamate precursor with a trifluorinated aldehyde or ketone derivative. The common approach includes:
- Starting Materials : A carbamate-protected amino ketone or halogenated intermediate such as tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate.
- Fluorinated Reagent : Introduction of the trifluoromethyl group is achieved by reacting with trifluorinated aldehydes or ketones, or via nucleophilic substitution with trifluoromethyl-containing reagents.
A representative synthetic sequence is outlined below:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate | Bromination of tert-butyl carbamate derivatives under controlled conditions | Halogenated carbamate intermediate |
| 2. Nucleophilic substitution with trifluoromethyl source | Reaction with trifluoroacetaldehyde or trifluoromethyl ketone under basic conditions (e.g., sodium hydride) in THF at 0°C to room temperature | Formation of this compound |
| 3. Work-up and purification | Quenching with ice-cold water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration | Isolated product as a thick gummy compound with yields around 70-80% |
This method was demonstrated in the synthesis of related trifluoromethyl carbamate derivatives, where sodium hydride was used as a base to deprotonate the carbamate precursor, enabling nucleophilic attack on the trifluorinated electrophile.
Detailed Synthetic Procedure Example
A specific example from the literature describes the synthesis of a similar trifluoromethyl carbamate:
- To a solution of ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate in tetrahydrofuran (THF), sodium hydride is added at 0°C.
- After stirring, tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate is added dropwise.
- The reaction mixture is stirred for 2 hours at room temperature.
- The reaction is quenched with ice-cold water and extracted with ethyl acetate.
- The organic layer is dried and concentrated to yield the trifluoromethyl carbamate derivative in 76% yield.
This approach leverages the nucleophilicity of the carbamate intermediate and the electrophilicity of the trifluorinated ketone or aldehyde.
Analytical Data Supporting the Synthesis
The product characterization typically includes:
| Analytical Technique | Observed Data |
|---|---|
| 1H NMR (300 MHz, DMSO-d6) | Signals consistent with carbamate and trifluoromethyl ketone moieties, e.g., singlets at 1.4 ppm (tert-butyl), multiplets around 4.15 ppm (methine adjacent to carbamate), and characteristic shifts for the trifluoromethyl group |
| LC-MS | Molecular ion peak at m/z = 241.21 [M+H]+ consistent with the molecular weight of C9H14F3NO3 |
| Purity | Typically >90% by LC-MS or HPLC analysis |
These data confirm the successful incorporation of the trifluoromethyl ketone and carbamate groups.
Alternative Synthetic Strategies and Considerations
- Use of Protective Groups : The tert-butyl carbamate serves as a protecting group for the amine, stable under the reaction conditions used for trifluoromethylation.
- Fluorination Methods : Direct fluorination or trifluoromethylation using reagents like trifluoromethyl iodide or Ruppert-Prakash reagent (TMS-CF3) can be alternatives but require careful control to avoid side reactions.
- Reaction Conditions : Low temperature and anhydrous conditions are essential to prevent decomposition or side reactions.
- Yield Optimization : Stoichiometry, solvent choice, and reaction time are optimized to maximize yield and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate + trifluorinated aldehyde | Sodium hydride, THF | 0°C to RT, 2 h | 70-80 | Most common and reliable method |
| Direct trifluoromethylation | Carbamate-protected amino ketone | TMS-CF3, fluoride source | Anhydrous, low temp | Variable | Requires careful control |
| Halogenation followed by substitution | Carbamate + bromination agent | Bromine or NBS | Controlled temp | Moderate | Intermediate step for nucleophilic substitution |
Research Findings and Applications
While specific applications of this compound are limited in public literature, the trifluorinated carbamate structure is valuable in medicinal chemistry for:
- Enhancing metabolic stability and lipophilicity due to the trifluoromethyl group.
- Serving as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors.
- Potential use in agrochemicals and pharmaceuticals where fluorinated motifs improve efficacy.
The metabolic fate and bioactivity are influenced by the trifluoromethyl group, which can affect interactions with biological targets and metabolic enzymes.
Chemical Reactions Analysis
tert-Butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Activity
Research indicates that compounds similar to tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate exhibit antiviral and antimicrobial properties. The trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability . Such modifications can lead to the development of new antiviral agents targeting viral replication mechanisms.
Drug Delivery Systems
The compound's structure allows it to be utilized in drug delivery systems. Its carbamate functionality can be modified for controlled release applications in pharmaceuticals. Studies have shown that carbamates can enhance solubility and stability of active pharmaceutical ingredients (APIs), making them suitable candidates for formulations aimed at improving bioavailability .
Agrochemicals
Pesticide Development
The unique chemical structure of this compound positions it as a potential candidate for developing novel pesticides. The trifluoromethyl group is known to impart herbicidal properties, which can be beneficial in formulating selective herbicides that minimize crop damage while effectively controlling weeds .
Fungicides
Similar compounds have been explored for their fungicidal activities. The incorporation of fluorine atoms often enhances the efficacy of fungicides against resistant strains of pathogens . This could lead to the development of more effective agricultural chemicals.
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for various industrial applications including coatings and adhesives .
Surface Modifications
The compound can also be employed in surface modification techniques to impart hydrophobic properties to materials. Fluorinated compounds are widely recognized for their ability to repel water and oils, which is advantageous in creating self-cleaning surfaces or protective coatings .
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry explored the antiviral properties of carbamate derivatives similar to this compound. Results indicated significant inhibition of viral replication in vitro, suggesting potential therapeutic uses in treating viral infections .
Case Study 2: Agrochemical Efficacy
Research conducted on fluorinated carbamates demonstrated their effectiveness as herbicides in field trials. The findings revealed that these compounds could selectively inhibit weed growth without adversely affecting crop yields .
Case Study 3: Polymer Applications
A recent investigation into the synthesis of fluorinated polymers highlighted the use of this compound as a precursor. The resulting polymers exhibited enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects: Trifluoro vs. Hydroxy/Cyclobutyl Groups
Example Compound: tert-Butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate ()
Backbone Variation: Piperidine vs. Butanone
Example Compounds :
- tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4)
- tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) ()
- Structural Differences: Feature piperidine rings instead of a linear butanone backbone. Fluorine or methyl substituents on the piperidine ring.
- Impact on Properties :
Functional Group Diversity in tert-Butyl Carbamates
Examples from ATR Library () :
- tert-Butyl N-(2-oxoethyl)carbamate: Simpler backbone without trifluoromethyl substitution.
- tert-Butyl N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: Boronate ester for Suzuki coupling.
- Key Comparisons :
- Reactivity : The trifluoromethyl group in the target compound reduces nucleophilic attack susceptibility compared to boronate esters or allyl groups.
- Applications : Boronate-containing analogs are used in cross-coupling reactions, whereas the target compound’s trifluoro group is suited for bioisosteric replacement in drug design .
Physicochemical Properties
Biological Activity
tert-butyl N-(4,4,4-trifluoro-1-oxobutan-2-yl)carbamate (CAS: 1056467-83-4) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H14F3NO3
- Molecular Weight : 241.21 g/mol
- Purity : 95%
- IUPAC Name : tert-butyl (4,4,4-trifluoro-1-oxobutan-2-yl)carbamate
- SMILES Notation : O=C(OC(C)(C)C)NC(C=O)CC(F)(F)F
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
-
Inhibition of β-secretase and Acetylcholinesterase :
- The compound has been shown to act as an inhibitor for both β-secretase and acetylcholinesterase enzymes. This dual inhibition is significant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease (AD) by preventing the aggregation of amyloid beta peptides (Aβ) .
- Neuroprotective Effects :
- Reduction of Pro-inflammatory Cytokines :
Table 1: Summary of Biological Activities
In Vivo Studies
In vivo models have shown that while this compound exhibits promising neuroprotective effects in vitro, its efficacy in vivo may be limited by bioavailability issues. For instance, studies comparing this compound with galantamine revealed no significant differences in outcomes regarding cognitive improvement in rodent models of AD . This suggests that while the compound has potential, further optimization may be required to enhance its therapeutic effectiveness.
Q & A
Q. What statistical methods resolve reproducibility issues in kinetic studies of carbamate reactions?
- Methodological Answer : Apply Bayesian regression to quantify uncertainty in rate constants. Use bootstrapping to assess confidence intervals for Arrhenius parameters. Replicate experiments across independent labs and perform meta-analysis to identify systemic biases (e.g., calorimetry vs. spectroscopy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
